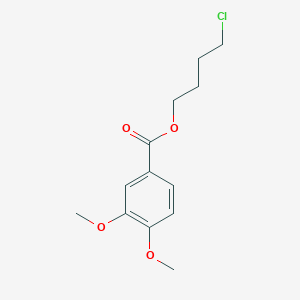

4-Chlorobutyl 3,4-dimethoxybenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chlorobutyl 3,4-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClO4/c1-16-11-6-5-10(9-12(11)17-2)13(15)18-8-4-3-7-14/h5-6,9H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDKIZIBOFDIQRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OCCCCCl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70511279 | |

| Record name | 4-Chlorobutyl 3,4-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70511279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69788-75-6 | |

| Record name | 4-Chlorobutyl 3,4-dimethoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69788-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorobutyl 3,4-dimethoxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069788756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorobutyl 3,4-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70511279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorobutyl veratrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.048 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROBUTYL 3,4-DIMETHOXYBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P793VS3C3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Chlorobutyl 3,4-dimethoxybenzoate physical properties

An In-depth Technical Guide to the Physical Properties of 4-Chlorobutyl 3,4-dimethoxybenzoate

Introduction

This compound, also known as 4-chlorobutyl veratrate, is a significant organic compound with the chemical formula C₁₃H₁₇ClO₄.[1][2][3] It serves as a crucial intermediate in the synthesis of various pharmaceuticals, agrochemicals, and functional materials.[4][5] Its molecular structure, featuring a 3,4-dimethoxybenzoyl group (veratroyl) linked to a 4-chlorobutyl chain, provides a versatile scaffold for chemical modifications. For instance, it is recognized as Impurity E in the synthesis of Mebeverine Hydrochloride, a testament to its relevance in pharmaceutical manufacturing.[3][6]

This technical guide offers an in-depth exploration of the core physical and chemical properties of this compound. Designed for researchers, chemists, and drug development professionals, this document provides not only a compilation of key data but also the underlying scientific context and methodologies for their validation. We will delve into its structural characteristics, physical constants, and the experimental protocols required for their accurate determination, ensuring a blend of theoretical knowledge and practical application.

Molecular Structure and Core Identifiers

The foundational identity of any chemical compound lies in its structure and universally recognized identifiers.

-

Chemical Name: this compound[1]

-

Synonyms: 4-chlorobutyl veratrate, Veratric acid 4-chlorobutyl ester, Benzoic acid, 3,4-dimethoxy-, 4-chlorobutyl ester[1][3]

-

CAS Registry Number: 69788-75-6[2]

-

Molecular Weight: 272.72 g/mol [3]

-

Canonical SMILES: COC1=C(C=C(C=C1)C(=O)OCCCCCl)OC[3]

The structure consists of a veratric acid moiety esterified with 4-chlorobutanol. The two methoxy groups on the benzene ring and the terminal chloro group on the butyl chain are key functional groups that dictate the compound's reactivity and physical behavior.

Summary of Physical Properties

The physical properties of this compound are critical for its handling, purification, and application in synthesis. The data below has been consolidated from multiple sources to provide a comprehensive overview.

| Property | Value | Source(s) |

| Appearance | Pale yellow thick oil or colorless liquid. | [4] |

| Boiling Point | 175-184 °C at 0.5 Torr.[1][2] Note: A value of 386°C at atmospheric pressure is also reported, but vacuum distillation is standard for compounds of this molecular weight to prevent decomposition.[4] | [1][2][4] |

| Density | 1.154 g/cm³ | [1] |

| Refractive Index (n_D) | 1.505 | [1][4] |

| Flash Point | 151.4 °C | [1] |

| Solubility | Soluble in ethanol, ether, and dichloromethane.[4] Slightly soluble in chloroform and methanol.[4] | [4] |

| Storage Condition | Recommended storage at 2-8°C, sealed in a dry environment. | [4][8] |

| Topological Polar Surface Area | 44.8 Ų | [3] |

| XLogP3 | 3.2 | [3] |

Synthesis and Purification Workflow

Understanding the synthesis is key to appreciating the potential impurities and the rationale behind purification methods that rely on physical properties. The primary route to this compound is the esterification of 3,4-dimethoxybenzoic acid with 4-chlorobutanol.[4]

Synthesis Reaction: Fischer Esterification

The reaction is a classic acid-catalyzed Fischer esterification.

Caption: Fischer esterification of 3,4-dimethoxybenzoic acid.

Experimental Protocol: Synthesis and Purification

This protocol provides a self-validating system by including in-process checks (TLC) and a final purification step (vacuum distillation) that relies on the compound's specific boiling point.

-

Reaction Setup:

-

Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

-

Charge the flask with 3,4-dimethoxybenzoic acid (1.0 eq), 4-chlorobutanol (1.2 eq), a catalytic amount of concentrated sulfuric acid (or p-toluenesulfonic acid), and an appropriate solvent (e.g., toluene) to facilitate azeotropic removal of water.

-

Causality: Using a Dean-Stark trap is crucial. The removal of water, a product of the reaction, drives the equilibrium towards the formation of the ester, thereby maximizing the yield as per Le Châtelier's principle.

-

-

Reaction Execution:

-

Heat the mixture to reflux. Monitor the reaction progress by observing water collection in the Dean-Stark trap and by thin-layer chromatography (TLC).

-

Trustworthiness: TLC analysis provides a real-time, semi-quantitative assessment of the consumption of starting materials and the formation of the product, preventing premature or unnecessarily prolonged reaction times.

-

-

Workup and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude oil via vacuum distillation.

-

Causality: The high molecular weight and boiling point of the product necessitate vacuum distillation.[4] Performing distillation at atmospheric pressure would require temperatures high enough to cause decomposition, reducing yield and purity.

-

Collect the fraction boiling at 175-184 °C under a pressure of 0.5 Torr .[1][2] This precise boiling point range serves as a key physical constant for identification.

-

Protocols for Physical Property Determination

Accurate measurement of physical properties is essential for quality control and characterization.

Workflow for Boiling Point Determination

Caption: Workflow for vacuum boiling point determination.

Determination of Refractive Index

-

Instrument Calibration: Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water) at a controlled temperature (typically 20°C or 25°C). This step ensures the trustworthiness of the measurement.

-

Sample Application: Place a few drops of this compound onto the prism of the refractometer.

-

Measurement: Close the prism and allow the sample to thermally equilibrate.

-

Reading: Adjust the instrument until the dividing line between the light and dark fields is sharp and centered in the crosshairs. Read the refractive index from the scale. The expected value is approximately 1.505 .[1][4]

Spectroscopic Characterization (General Protocol)

While specific spectra for this exact compound are not publicly available in detail, a standard protocol for its analysis would follow established methodologies. The expected signals can be predicted based on its structure.

-

Sample Preparation (NMR):

-

Dissolve 5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Causality: CDCl₃ is a standard solvent that dissolves the compound well and provides a minimal background signal. TMS provides a universal reference point for chemical shifts, ensuring data comparability across different instruments.[9]

-

-

¹H NMR (Proton NMR) - Predicted Signals:

-

Aromatic Protons (3H): Three distinct signals in the aromatic region (~6.8-7.7 ppm), corresponding to the protons on the dimethoxy-substituted benzene ring.

-

Methoxy Protons (6H): Two sharp singlets, each integrating to 3H, around ~3.9 ppm, for the two -OCH₃ groups.

-

Ester Methylene Protons (2H): A triplet around ~4.3 ppm (-O-CH₂-).

-

Chloro Methylene Protons (2H): A triplet around ~3.6 ppm (-CH₂-Cl).

-

Internal Methylene Protons (4H): Two overlapping multiplets in the upfield region (~1.8-2.0 ppm) for the two central -CH₂- groups of the butyl chain.

-

-

¹³C NMR (Carbon NMR) - Predicted Signals:

-

Carbonyl Carbon (1C): A signal in the downfield region (~166 ppm).

-

Aromatic Carbons (6C): Six signals in the aromatic region (~110-155 ppm).

-

Aliphatic Carbons (4C): Four signals in the upfield region (~25-65 ppm) corresponding to the butyl chain carbons.

-

Methoxy Carbons (2C): Two signals around ~56 ppm.

-

Safety and Handling

Proper handling is paramount when working with any chemical intermediate.

-

GHS Hazard Statements: H317 (May cause an allergic skin reaction) and H411 (Toxic to aquatic life with long-lasting effects).[3]

-

Hazard Codes: Xi (Irritant), N (Dangerous for the environment).[1]

-

Risk Phrases: R43 (May cause sensitization by skin contact), R51/53 (Toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment).[4]

-

Safety Precautions:

-

Personal Protective Equipment (PPE): Always use in a well-ventilated area or fume hood. Wear safety goggles, a lab coat, and nitrile gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) away from incompatible materials.[8]

Conclusion

This compound is a valuable chemical intermediate whose physical properties are well-defined. This guide has provided a comprehensive summary of these properties, including its appearance, boiling point, density, and solubility. By grounding this data with detailed experimental protocols for synthesis and characterization, we establish a framework for its effective and safe use in a research and development setting. The provided workflows and explanations of causality are intended to empower scientists to not only use this data but also to replicate and validate it with a high degree of confidence.

References

-

This compound - ChemBK. (2024). ChemBK. Retrieved from [Link]

-

This compound - CAS Common Chemistry. (n.d.). CAS, a division of the American Chemical Society. Retrieved from [Link]

-

This compound | C13H17ClO4 | CID 12843121 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

This compound | CAS#:69788-75-6 | Chemsrc. (2025). Chemsrc. Retrieved from [Link]

-

This compound - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

This compound - precisionFDA. (n.d.). precisionFDA. Retrieved from [Link]

-

This compound - gsrs. (n.d.). Global Substance Registration System. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. This compound | C13H17ClO4 | CID 12843121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. nbinno.com [nbinno.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. GSRS [precision.fda.gov]

- 8. 69788-75-6|this compound|BLD Pharm [bldpharm.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

4-Chlorobutyl 3,4-dimethoxybenzoate chemical structure and IUPAC name

An In-Depth Technical Guide to 4-Chlorobutyl 3,4-dimethoxybenzoate

Introduction

This compound is a specialized organic compound recognized for its role as a key intermediate in the pharmaceutical and chemical industries.[1] Structurally, it is an ester derived from 3,4-dimethoxybenzoic acid (also known as veratric acid) and 4-chlorobutanol. Its bifunctional nature, possessing both a stable benzoate ester and a reactive alkyl chloride, makes it a versatile building block for the synthesis of more complex molecules. Notably, it is identified as a metabolite and a known impurity of Mebeverine, a widely used antispasmodic drug, highlighting its importance in drug development, synthesis, and quality control.[2][3] This guide provides a comprehensive overview of its chemical identity, synthesis, and technical considerations for professionals in research and drug development.

Compound Identification and Properties

Chemical Structure

The molecular structure consists of a 3,4-dimethoxy-substituted benzene ring attached to a carbonyl group, which is ester-linked to a four-carbon butyl chain terminated by a chlorine atom.

Source: PubChem CID 12843121.[2]

IUPAC Name and Synonyms

-

IUPAC Name : this compound.[2]

-

Synonyms : A variety of synonyms are used in literature and commercial listings, including:

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential data for experimental design and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 69788-75-6 | [2][4][6] |

| Molecular Formula | C₁₃H₁₇ClO₄ | [2][5][7] |

| Molecular Weight | 272.72 g/mol | [2][6] |

| Appearance | Colorless liquid | [8] |

| Boiling Point | 175-184 °C @ 0.5 Torr | [4][6] |

| Density | ~1.15 g/cm³ | [6][8] |

| Solubility | Soluble in organic solvents like ethanol, ether, and dichloromethane. | [8] |

| XLogP3 | 3.2 | [2][6] |

Synthesis and Mechanistic Insights

The most common and direct method for synthesizing this compound is through the Fischer-Speier esterification of 3,4-dimethoxybenzoic acid with 4-chlorobutanol.[8]

Reaction Scheme

Caption: Fischer esterification of 3,4-dimethoxybenzoic acid and 4-chlorobutanol.

Mechanistic Rationale

Fischer esterification is a cornerstone of organic synthesis, and its application here is a classic example. The reaction requires an acid catalyst (commonly H₂SO₄ or p-TsOH) to proceed at a practical rate. The causality is as follows:

-

Protonation of the Carbonyl : The acid catalyst protonates the carbonyl oxygen of the 3,4-dimethoxybenzoic acid. This step is critical as it significantly increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack : The weakly nucleophilic hydroxyl group of 4-chlorobutanol attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate.

-

Proton Transfer & Elimination : A proton is transferred from the attacking alcohol's oxygen to one of the hydroxyl groups of the intermediate. This creates a good leaving group (water). The elimination of a water molecule and subsequent deprotonation of the remaining carbonyl oxygen regenerates the catalyst and yields the final ester product.

The reaction is an equilibrium process. To drive it towards the product, it is common practice to either use an excess of one reactant (typically the less expensive one, 4-chlorobutanol) or to remove water as it is formed using a Dean-Stark apparatus.

Experimental Protocol: Synthesis

This protocol describes a laboratory-scale synthesis of this compound.

Materials:

-

3,4-Dimethoxybenzoic acid (Veratric acid)

-

4-Chlorobutanol

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

-

Toluene or Benzene (for azeotropic removal of water)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Organic solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexane)

Procedure:

-

Reaction Setup : To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 3,4-dimethoxybenzoic acid, a 1.5 to 2-fold molar excess of 4-chlorobutanol, and a suitable solvent such as toluene.

-

Catalyst Addition : Add a catalytic amount of concentrated sulfuric acid (approx. 1-2% of the moles of carboxylic acid) to the stirred mixture.

-

Reflux and Water Removal : Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap, driving the equilibrium towards the product.

-

Reaction Monitoring : Monitor the reaction's progress by Thin-Layer Chromatography (TLC), observing the consumption of the starting carboxylic acid.

-

Workup : Once the reaction is complete, cool the mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with brine.

-

Drying and Solvent Removal : Dry the separated organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification : The crude product is a liquid and can be purified by vacuum distillation to yield the pure this compound.[4][6]

Synthesis Workflow Diagram

Caption: General experimental workflow for the synthesis of this compound.

Applications in Research and Industry

The primary utility of this compound lies in its role as a versatile chemical intermediate.

-

Pharmaceutical Synthesis : It is a crucial precursor and known impurity in the synthesis of drugs like Mebeverine.[2][3] Its structure allows for subsequent nucleophilic substitution reactions at the terminal chlorine, enabling the introduction of amine-containing moieties to build the final active pharmaceutical ingredient (API).

-

Organic Synthesis : Beyond specific drug targets, it serves as a valuable building block for creating a range of functional compounds.[1] The benzoate portion can be modified, or the alkyl chloride can be used to link the dimethoxyphenyl group to other molecular scaffolds.

-

Research and Development : Scientists utilize this compound to explore new synthetic pathways and develop novel molecules with potential biological activity.[1]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents specific hazards.

-

Hazard Statements :

-

Precautionary Measures :

Handling Recommendations : Personnel should handle this chemical in a well-ventilated area, preferably a fume hood. Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory to prevent skin contact and inhalation.

Conclusion

This compound is a well-defined chemical entity with significant value in synthetic chemistry. Its straightforward synthesis via Fischer esterification, combined with its dual functionality, makes it an indispensable intermediate, particularly in the pharmaceutical sector for the production of antispasmodic agents. A thorough understanding of its properties, synthesis, and safety protocols is essential for its effective and safe utilization in both academic and industrial research settings.

References

-

PubChem. This compound | C13H17ClO4 | CID 12843121. [Link]

-

ChemBK. This compound. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. This compound. [Link]

-

precisionFDA. This compound. [Link]

-

Global Substance Registration System (GSRS). This compound. [Link]

-

CAS Common Chemistry. This compound. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C13H17ClO4 | CID 12843121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 69788-75-6 [chemicalbook.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. echemi.com [echemi.com]

- 7. GSRS [precision.fda.gov]

- 8. chembk.com [chembk.com]

An In-Depth Technical Guide to 4-Chlorobutyl Veratrate (CAS 69788-75-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-chlorobutyl veratrate (CAS 69788-75-6), a key organic intermediate with significant applications in the pharmaceutical industry. The document delves into its chemical identity, physicochemical properties, detailed synthesis protocols based on Fischer esterification, and its critical role as a building block in the synthesis of the antispasmodic drug Mebeverine. Furthermore, this guide offers insights into the expected spectroscopic characteristics of the molecule and outlines essential safety and handling procedures. The information is presented to support researchers and drug development professionals in the effective utilization and understanding of this versatile compound.

Introduction and Chemical Identity

4-Chlorobutyl veratrate, also known as 4-chlorobutyl 3,4-dimethoxybenzoate, is an organic compound belonging to the benzoate ester class.[1] Its structure features a 3,4-dimethoxybenzoate moiety connected to a 4-chlorobutyl chain via an ester linkage.[1] This bifunctional nature, possessing both an electrophilic ester group and a reactive alkyl chloride, makes it a valuable intermediate in organic synthesis.[1] Notably, it is recognized as "Mebeverine EP Impurity E," highlighting its direct relevance in the manufacturing of the active pharmaceutical ingredient (API) Mebeverine.[2]

Chemical Structure:

Caption: Chemical structure of 4-chlorobutyl veratrate.

Physicochemical Properties

A summary of the key physicochemical properties of 4-chlorobutyl veratrate is presented in the table below. These properties are essential for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 69788-75-6 | [2] |

| Molecular Formula | C₁₃H₁₇ClO₄ | [3] |

| Molecular Weight | 272.72 g/mol | [3] |

| Appearance | Colorless to Pale Yellow Thick Oil/Liquid | [4] |

| Boiling Point | ~240 °C; 385.6 °C at 760 mmHg; 175-184 °C at 0.5 Torr | [4][5][6] |

| Density | ~1.144 - 1.154 g/cm³ | [4][5] |

| Flash Point | 151 °C | [3] |

| Solubility | Soluble in organic solvents such as ethanol, ether, and dichloromethane. Slightly soluble in chloroform and methanol. | [4] |

| Refractive Index | 1.505 | [3] |

Synthesis of 4-Chlorobutyl Veratrate

The primary method for synthesizing 4-chlorobutyl veratrate is through the Fischer esterification of veratric acid (3,4-dimethoxybenzoic acid) with 4-chloro-1-butanol in the presence of an acid catalyst. This is a reversible reaction, and to drive the equilibrium towards the product, an excess of the alcohol can be used, and the water formed during the reaction is typically removed.

Reaction Scheme:

Caption: Synthesis of 4-chlorobutyl veratrate via Fischer esterification.

Detailed Experimental Protocol (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of the bromo-analogue and is expected to yield the desired chloro-compound with high purity.[7]

Materials:

-

Veratric acid

-

4-Chloro-1-butanol

-

p-Toluenesulfonic acid (p-TsOH)

-

Toluene

-

Water

Equipment:

-

Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of veratric acid (1.0 equivalent) in toluene (5 volumes), add 4-chloro-1-butanol (1.2 equivalents) and p-TsOH (0.27 equivalents) at room temperature (25-35°C).

-

Slowly increase the temperature of the reaction mixture to reflux (105-115°C) and maintain for 10-15 hours, continuously removing the water formed using the Dean-Stark trap.

-

Monitor the reaction for completion using a suitable analytical technique (e.g., TLC or GC).

-

After the reaction is complete, cool the mixture to room temperature (25-35°C).

-

Add water (5 volumes) to the reaction mass and stir for 30 minutes.

-

Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and evaporate the toluene under reduced pressure using a rotary evaporator to obtain the crude 4-chlorobutyl veratrate.

-

The crude product can be further purified by vacuum distillation.

Causality of Experimental Choices:

-

Excess 4-Chloro-1-butanol: Using an excess of the alcohol helps to shift the reaction equilibrium towards the formation of the ester product, thereby increasing the yield.

-

p-Toluenesulfonic acid (p-TsOH): This strong acid acts as a catalyst to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

-

Toluene and Dean-Stark Apparatus: Toluene forms an azeotrope with water. By refluxing in toluene and using a Dean-Stark trap, the water produced during the esterification is effectively removed, which is crucial for driving the reversible reaction to completion.

-

Aqueous Workup: The washing steps with water and sodium bicarbonate solution are to remove any unreacted veratric acid, the p-TsOH catalyst, and other water-soluble impurities.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR (CDCl₃, 400 MHz):

-

δ 7.70-7.50 (m, 2H): Aromatic protons ortho to the ester group.

-

δ 6.90 (d, 1H): Aromatic proton ortho to both methoxy groups.

-

δ 4.30 (t, 2H): -O-CH₂- protons of the butyl chain.

-

δ 3.95 (s, 6H): Two -OCH₃ groups.

-

δ 3.60 (t, 2H): -CH₂-Cl protons of the butyl chain.

-

δ 2.00-1.80 (m, 4H): Two central -CH₂- groups of the butyl chain.

Predicted ¹³C NMR (CDCl₃, 100 MHz):

-

δ 166.5: Ester carbonyl carbon (C=O).

-

δ 153.0, 148.5: Aromatic carbons attached to methoxy groups.

-

δ 123.5, 112.0, 110.5: Aromatic CH carbons.

-

δ 122.5: Aromatic quaternary carbon.

-

δ 64.5: -O-CH₂- carbon.

-

δ 56.0: -OCH₃ carbons.

-

δ 44.5: -CH₂-Cl carbon.

-

δ 29.5, 26.0: Central -CH₂- carbons of the butyl chain.

Predicted IR (neat, cm⁻¹):

-

~2950-2850: C-H stretching of alkyl and methoxy groups.

-

~1720: C=O stretching of the ester.

-

~1600, 1510: C=C stretching of the aromatic ring.

-

~1270, 1140: C-O stretching of the ester and ether linkages.

-

~760: C-Cl stretching.

Predicted Mass Spectrum (EI):

-

Molecular Ion (M⁺): m/z 272 (with an M+2 peak at m/z 274 in a ~3:1 ratio due to the ³⁵Cl and ³⁷Cl isotopes).

-

Major Fragments: Fragmentation is expected to occur at the ester linkage and the C-Cl bond, leading to characteristic fragment ions.

Applications in Drug Development

The primary and most well-documented application of 4-chlorobutyl veratrate is as a crucial intermediate in the synthesis of Mebeverine.[1][8] Mebeverine is an antispasmodic drug used to relieve the symptoms of irritable bowel syndrome (IBS) and related intestinal disorders.[1]

Synthesis of Mebeverine:

The synthesis involves the N-alkylation of N-ethyl-1-(4-methoxyphenyl)propan-2-amine with 4-chlorobutyl veratrate. The chlorine atom serves as a good leaving group in this nucleophilic substitution reaction.

Caption: Final step in the synthesis of Mebeverine using 4-chlorobutyl veratrate.

This application underscores the importance of 4-chlorobutyl veratrate in the pharmaceutical supply chain for the production of a widely used therapeutic agent.

Safety and Handling

4-Chlorobutyl veratrate is an organic chemical and should be handled with appropriate safety precautions in a well-ventilated area or fume hood.

-

Hazard Statements: May cause an allergic skin reaction. Toxic to aquatic life with long-lasting effects.[4]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. Avoid release to the environment.[4]

-

Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

4-Chlorobutyl veratrate (CAS 69788-75-6) is a valuable and versatile chemical intermediate, with its significance firmly established in the pharmaceutical industry, particularly in the synthesis of Mebeverine. Its synthesis via Fischer esterification is a robust and well-understood process. This technical guide has provided a detailed overview of its properties, synthesis, and applications, intended to be a valuable resource for professionals in research and drug development.

References

-

SynThink Research Chemicals. Mebeverine EP Impurity E | 69788-75-6. [Link]

-

Journal of Pharmaceutical Research International. An Efficient Synthesis of Anti-spasmodic Drug Mebeverine Hydrochloride. 2021. [Link]

-

Pharmaffiliates. Mebeverine Hydrochloride-impurities. [Link]

-

AWS. An efficient synthesis of Anti-spasmodic drug Mebeverine hydrochloride. [Link]

-

AWS. An efficient synthesis of Anti-spasmodic drug Mebeverine hydrochloride. [Link]

-

ChemBK. This compound. [Link]

-

PubChem. This compound. [Link]

-

Chemsrc. This compound | CAS#:69788-75-6. [Link]

Sources

- 1. PubChemLite - this compound (C13H17ClO4) [pubchemlite.lcsb.uni.lu]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. GSRS [precision.fda.gov]

- 4. chembk.com [chembk.com]

- 5. echemi.com [echemi.com]

- 6. This compound | CAS#:69788-75-6 | Chemsrc [chemsrc.com]

- 7. 4-CHLOROBUTYL BENZOATE(946-02-1) 13C NMR spectrum [chemicalbook.com]

- 8. synthinkchemicals.com [synthinkchemicals.com]

Synthesis of 4-Chlorobutyl 3,4-dimethoxybenzoate from veratric acid

An In-depth Technical Guide to the Synthesis of 4-Chlorobutyl 3,4-dimethoxybenzoate from Veratric Acid

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in the pharmaceutical industry, notably in the production of the antispasmodic drug Mebeverine.[1][2] The document is intended for researchers, chemists, and drug development professionals, offering a detailed analysis of viable synthetic strategies originating from veratric acid. Two primary pathways are critically evaluated: the direct acid-catalyzed Fischer esterification and a two-step route via an acyl chloride intermediate. This guide emphasizes the underlying chemical principles, practical experimental considerations, and the importance of process validation to ensure a robust and scalable synthesis. Detailed, step-by-step protocols, safety considerations, and methods for product characterization are provided to serve as a complete resource for laboratory application.

Introduction and Strategic Importance

This compound (also known as 4-chlorobutyl veratrate) is a specialized organic compound whose value lies primarily in its role as a precursor in multi-step organic syntheses.[1] Its bifunctional nature—possessing a stable benzoate ester and a reactive terminal alkyl chloride—makes it a versatile building block. The most prominent application is in the synthesis of Mebeverine, a musculotropic antispasmodic drug used to treat irritable bowel syndrome (IBS) and related gastrointestinal disorders.[2] The efficiency and purity of the this compound synthesis are therefore critical factors that directly impact the yield and quality of the final active pharmaceutical ingredient (API). This guide explores the synthesis from the readily available starting material, 3,4-dimethoxybenzoic acid (veratric acid).

Physicochemical Properties

A thorough understanding of the target compound's properties is essential for its handling, purification, and characterization.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | 4-chlorobutyl veratrate, Veratric acid 4-chlorobutyl ester | [2][3] |

| CAS Number | 69788-75-6 | [2] |

| Molecular Formula | C₁₃H₁₇ClO₄ | [3][4] |

| Molecular Weight | 272.72 g/mol | [3] |

| Appearance | Colorless to brown viscous liquid | [5][6] |

| Boiling Point | ~175-184 °C at 0.5 Torr | [7] |

| Solubility | Soluble in organic solvents like ethanol, ether, and dichloromethane; poorly miscible in water. | [5][6] |

Analysis of Synthetic Strategies

The conversion of veratric acid to its 4-chlorobutyl ester can be accomplished via several methods. The choice of strategy depends on factors such as scale, available equipment, desired purity, and reagent handling capabilities. We will analyze the two most logical and field-proven approaches.

Strategy 1: Direct Fischer-Speier Esterification

This is a classic one-pot method involving the direct reaction of a carboxylic acid and an alcohol under acidic catalysis.[8]

Mechanism: The Fischer esterification is an equilibrium-controlled process.[9] The reaction is initiated by the protonation of the carbonyl oxygen of veratric acid by a strong acid catalyst (e.g., H₂SO₄, p-TsOH). This protonation significantly increases the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by the hydroxyl group of 4-chlorobutanol. A tetrahedral intermediate is formed, which, after a series of proton transfers, eliminates a molecule of water to yield the protonated ester. Final deprotonation regenerates the acid catalyst and provides the target ester.[10][11]

Caption: Mechanism of Fischer Esterification.

Causality and Experimental Choices:

-

Driving the Equilibrium: To achieve high conversion, the equilibrium must be shifted towards the products. This is typically accomplished by either using a large excess of one reactant (usually the less expensive one, the alcohol) or by actively removing water as it is formed.[10] The most effective method for the latter is azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.[12][13]

-

Catalyst Choice: While sulfuric acid is effective, para-toluenesulfonic acid (p-TsOH) is often preferred as it is a solid, easier to handle, and can be less prone to causing charring or side reactions.[12]

Strategy 2: Acyl Chloride Intermediate Pathway

This two-step approach first converts the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with the alcohol to form the ester. This method is generally not reversible and often proceeds to completion under milder conditions than Fischer esterification.[14]

Mechanism:

-

Acyl Chloride Formation: Veratric acid is reacted with a chlorinating agent, most commonly thionyl chloride (SOCl₂).[15][16] The reaction produces the highly electrophilic veratroyl chloride, along with gaseous byproducts SO₂ and HCl, which drive the reaction to completion.

-

Esterification: The purified veratroyl chloride is then reacted with 4-chlorobutanol. This reaction is rapid and exothermic.[17] It is typically performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl produced during the reaction, preventing potential side reactions.[18]

Caption: Workflow for the Acyl Chloride Pathway.

Causality and Experimental Choices:

-

Reactivity: The acyl chloride is a much more potent electrophile than the protonated carboxylic acid, allowing the esterification to occur at lower temperatures and without the need to remove water.

-

Stoichiometry: This pathway avoids the need for a large excess of the alcohol, which can be advantageous if the alcohol is expensive or precious.

-

Reagent Hazards: The primary drawback is the use of hazardous reagents like thionyl chloride, which is corrosive, toxic, and moisture-sensitive, requiring careful handling in a fume hood.[15][16]

Comparative Analysis

| Feature | Fischer Esterification | Acyl Chloride Pathway |

| Steps | One-pot reaction | Two distinct steps |

| Reagents | Veratric Acid, 4-Chlorobutanol, Acid Catalyst (H₂SO₄/p-TsOH) | Veratric Acid, SOCl₂, 4-Chlorobutanol, Base (Et₃N) |

| Conditions | High temperature (reflux), water removal required | Milder temperatures for esterification, anhydrous conditions |

| Yield | Good to excellent, but process-dependent | Generally high to excellent |

| Atom Economy | Higher (byproduct is only water) | Lower (byproducts include SO₂, HCl, and triethylammonium salt) |

| Advantages | Fewer steps, safer reagents, more atom-economical. | High reactivity, not an equilibrium, easier to drive to completion. |

| Disadvantages | Equilibrium reaction, requires forcing conditions which can lead to side reactions. | Use of hazardous/corrosive SOCl₂, generates more waste. |

Recommendation: For laboratory-scale synthesis and process development, the Fischer Esterification using p-TsOH and a Dean-Stark trap is often the preferred method due to its operational simplicity, higher atom economy, and avoidance of highly corrosive reagents. A well-optimized procedure, similar to that used for the bromo-analogue, can achieve excellent yields.[12]

Detailed Experimental Protocol: Fischer Esterification

This protocol is adapted from established procedures for similar esterifications and represents a robust method for synthesis.[12]

4.1. Materials and Equipment

-

Reagents: Veratric Acid (≥99%), 4-Chlorobutanol (≥98%), p-Toluenesulfonic acid monohydrate (p-TsOH, ≥98.5%), Toluene (anhydrous), Sodium Bicarbonate (NaHCO₃), Brine (saturated NaCl solution), Anhydrous Magnesium Sulfate (MgSO₄), Ethyl Acetate, Hexanes.

-

Equipment: Round-bottom flask, Dean-Stark apparatus, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator, standard laboratory glassware.

4.2. Reaction Setup

-

Assemble a flame-dried round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all joints are properly sealed.

-

Maintain a positive pressure of an inert gas (e.g., Nitrogen or Argon) throughout the setup, especially during heating.

4.3. Procedure

-

To the round-bottom flask, add Veratric Acid (1.0 eq), 4-Chlorobutanol (1.2 eq), and p-TsOH (0.1 eq).

-

Add a sufficient volume of toluene to suspend the reagents and allow for efficient stirring (approx. 5 mL per gram of veratric acid).

-

Begin stirring and heat the reaction mixture to reflux (oil bath temperature of ~120-130 °C).

-

Monitor the reaction by observing the collection of water in the side arm of the Dean-Stark trap. The reaction is typically complete within 10-16 hours, or when no more water is being collected.[12]

-

Allow the reaction mixture to cool to room temperature.

4.4. Work-up and Purification

-

Transfer the cooled reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with:

-

Saturated aqueous NaHCO₃ solution (2x volume of toluene) to neutralize the p-TsOH catalyst. (Caution: CO₂ evolution).

-

Water (2x volume of toluene).

-

Brine (1x volume of toluene) to break any emulsions and begin the drying process.[8]

-

-

Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

-

The resulting crude oil can be purified further by vacuum distillation or silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure this compound as a viscous liquid.[19]

Characterization and Quality Control

The identity and purity of the synthesized product must be confirmed through analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Expect characteristic peaks for: aromatic protons (3H), methoxy groups (6H, two singlets), the O-CH₂ group of the ester (~4.3 ppm), the Cl-CH₂ group (~3.6 ppm), and the two internal methylene groups of the butyl chain (4H, multiplets). |

| ¹³C NMR | Expect signals for: carbonyl carbon (~166 ppm), aromatic carbons (including two attached to methoxy groups at ~148 and ~153 ppm), methoxy carbons (~56 ppm), and the four distinct carbons of the chlorobutyl chain. |

| IR Spectroscopy | A strong C=O stretch for the ester at ~1720 cm⁻¹, C-O stretches around 1270 and 1140 cm⁻¹, and C-Cl stretch around 650-750 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak [M]⁺ and characteristic fragmentation patterns. The presence of chlorine will be indicated by the M+2 isotope peak with an intensity of approximately one-third of the M peak. |

Safety and Hazard Considerations

-

Veratric Acid: May cause skin and eye irritation.

-

4-Chlorobutanol: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.

-

p-Toluenesulfonic Acid: Corrosive. Causes severe skin burns and eye damage.

-

Toluene: Flammable liquid and vapor. Harmful if inhaled or in contact with skin. Suspected of damaging fertility or the unborn child.

-

This compound: May cause an allergic skin reaction. Toxic to aquatic life with long-lasting effects.[3][5]

All operations should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

Conclusion

The synthesis of this compound from veratric acid is a well-defined process crucial for the production of valuable pharmaceuticals. The direct Fischer esterification method, optimized with azeotropic water removal, represents a scalable, efficient, and relatively safe route for obtaining high yields of the target compound. Careful execution of the experimental protocol and rigorous purification are paramount to achieving the high purity required for subsequent synthetic steps in drug development. This guide provides the necessary technical foundation and practical insights for successfully implementing this synthesis in a research or development setting.

References

-

ChemBK. (2024). This compound. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of Veratryl chloride. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of veratroyl chloride. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound. Available at: [Link]

-

Sciencemadness Discussion Board. (2010). veratric acid. Available at: [Link]

-

AWS. (n.d.). An efficient synthesis of Anti-spasmodic drug Mebeverine hydrochloride. Available at: [Link]

-

precisionFDA. (n.d.). This compound. Available at: [Link]

-

PubChemLite. (2025). This compound (C13H17ClO4). Université du Luxembourg. Available at: [Link]

- Google Patents. (n.d.). CN101962321A - Method for synthesizing veratric acid.

-

PubMed Central. (2018). Synthesis, Characterization, and In Vitro Cancer Cell Growth Inhibition Evaluation of Novel Phosphatidylcholines with Anisic and Veratric Acids. National Institutes of Health. Available at: [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification. Available at: [Link]

-

University of Arizona. (n.d.). Experiment 29 – The Fischer Esterification. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Available at: [Link]

-

University of Lethbridge. (n.d.). Experiment 10: Fischer Esterification. Available at: [Link]

-

Sai Carbohydrates. (n.d.). 4-CHLOROBUTYL VERATRATE. Available at: [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Available at: [Link]

-

National Institutes of Health. (n.d.). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Available at: [Link]

-

University of Calgary. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]

-

The Synthetic Organic Chemist's Companion. (n.d.). Acid to Ester - Common Conditions. Available at: [Link]

-

ResearchGate. (2013). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?. Available at: [Link]

-

YouTube. (2021). Esterification using Acid Chloride and Alcohol. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | 69788-75-6 [chemicalbook.com]

- 3. This compound | C13H17ClO4 | CID 12843121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [precision.fda.gov]

- 5. chembk.com [chembk.com]

- 6. saicarbohydrates.com [saicarbohydrates.com]

- 7. echemi.com [echemi.com]

- 8. community.wvu.edu [community.wvu.edu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Fischer Esterification [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 13. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 14. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 15. prepchem.com [prepchem.com]

- 16. prepchem.com [prepchem.com]

- 17. m.youtube.com [m.youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Identification of Mebeverine Hydrochloride Impurity E

This guide provides a comprehensive framework for the identification and structural elucidation of Mebeverine Hydrochloride Impurity E, a critical process in ensuring the quality, safety, and efficacy of the active pharmaceutical ingredient (API). Designed for researchers, analytical scientists, and drug development professionals, this document synthesizes regulatory context, analytical strategies, and field-proven insights to deliver a self-validating protocol for impurity identification.

Introduction: The Imperative of Impurity Profiling in Mebeverine Hydrochloride

Mebeverine hydrochloride is a musculotropic antispasmodic agent widely prescribed for the treatment of irritable bowel syndrome (IBS) and related gastrointestinal disorders. As with any pharmaceutical compound, the purity of the API is paramount. Impurities, which can arise from the manufacturing process, degradation, or storage, may impact the therapeutic effect and safety of the drug product.[1] Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH), mandate stringent control and characterization of impurities.[1][2] The ICH Q3A(R2) guideline specifically requires the identification and qualification of impurities in new drug substances that are present at or above a specified threshold.[2][3]

Mebeverine Impurity E is identified as 4-Chlorobutyl 3,4-dimethoxybenzoate .[4][5][6][7] This guide will detail the logical workflow for confirming the identity of this specific impurity, from initial detection to full structural confirmation.

The Genesis of Impurity E: A Process-Related Impurity

Understanding the potential origin of an impurity is fundamental to controlling its presence. Mebeverine hydrochloride is synthesized through a multi-step process. A key step involves the esterification of veratric acid (3,4-dimethoxybenzoic acid) followed by coupling with an amine side chain.[8][9]

One common synthetic route involves the reaction of a salt of veratric acid with a dihalogenated butane, such as 1,4-dibromobutane or a combination of veratric acid with 4-bromobutanol, to form a key intermediate, 4-bromobutyl 3,4-dimethoxybenzoate.[8][9] This intermediate is then reacted with N-ethyl-1-(4-methoxyphenyl)propan-2-amine to yield Mebeverine.

Impurity E, this compound, is the chlorinated analogue of this key bromo-intermediate. Its presence can be logically attributed to two primary sources:

-

Starting Material Impurity: The use of 1-bromo-4-chlorobutane or 4-chlorobutanol as a starting material or as an impurity within the 4-bromobutanol or 1,4-dibromobutane reagent.

-

Alternative Synthesis Route: A synthetic route that intentionally uses a chlorinated starting material instead of a brominated one.

The structural similarity between the expected intermediate and Impurity E underscores the necessity of a high-resolution analytical approach to distinguish and identify such process-related impurities.

Analytical Strategy: A Multi-modal Approach to Structural Elucidation

A robust identification of an unknown impurity relies on the convergence of data from multiple orthogonal analytical techniques. For Mebeverine Impurity E, a combination of liquid chromatography for separation, mass spectrometry for molecular weight and fragmentation analysis, and nuclear magnetic resonance spectroscopy for definitive structural confirmation is the gold standard.

Chromatographic Separation and Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for separating impurities from the main API and other related substances.[10] A stability-indicating method is crucial to ensure that all potential impurities and degradants are resolved.

Protocol: HPLC Method for Impurity Detection

-

Column: A C18 column (e.g., Symmetry® C18, 5 µm, 4.6 mm x 150 mm) is a common choice for Mebeverine and its related compounds.[11]

-

Mobile Phase: A gradient elution is often necessary to resolve all impurities. A typical mobile phase could consist of a buffered aqueous phase (e.g., 15mM ammonium acetate or 50 mM KH2PO4) and an organic modifier like acetonitrile or methanol.[11][12]

-

Flow Rate: A standard flow rate of 1.0 mL/min is generally suitable.[12]

-

Detection: UV detection at a wavelength where both Mebeverine and its impurities have significant absorbance, such as 220-230 nm or 263 nm, is recommended.[12][13]

-

Sample Preparation: Dissolve the Mebeverine hydrochloride sample in a suitable diluent, such as the mobile phase, to a concentration appropriate for detecting impurities at the ICH identification threshold (typically 0.1%).

Causality: The choice of a reversed-phase C18 column is based on the non-polar to moderately polar nature of Mebeverine and its expected impurities. The use of a buffer in the mobile phase helps to ensure consistent peak shapes and retention times. Gradient elution is employed to provide sufficient resolution between the main API peak and closely eluting impurities, which may have different polarities.

Molecular Weight and Fragmentation Analysis (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) provides critical information about the molecular weight of the impurity and its fragmentation pattern, which is instrumental in proposing a structure.

Expected Results for Impurity E:

-

Mass Spectrometry: In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be expected at m/z 273.08. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming the elemental composition.

-

Isotopic Pattern: The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, which is a key diagnostic feature.

Protocol: LC-MS Analysis

-

Interface: Use an electrospray ionization (ESI) source, which is well-suited for the analysis of moderately polar compounds like Impurity E.

-

Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer is preferred for accurate mass measurements. A quadrupole or ion trap can be used for MS/MS fragmentation studies.

-

MS/MS Fragmentation: Isolate the parent ion (m/z 273.08) and subject it to collision-induced dissociation (CID). The fragmentation pattern can provide structural clues. For Impurity E, expected fragmentation would involve the cleavage of the ester bond and the loss of the chlorobutyl chain.

Logical Workflow for LC-MS based Impurity Identification

Caption: Confirmation workflow using a certified reference standard.

By analyzing the certified reference standard under the exact same analytical conditions as the API sample, a direct comparison of retention time, mass spectrum, and fragmentation pattern can be made. A perfect match across all these parameters provides definitive confirmation of the impurity's identity.

Conclusion

The identification of Mebeverine Hydrochloride Impurity E (this compound) is a critical component of ensuring the quality and safety of this important pharmaceutical product. A systematic and multi-faceted analytical approach, grounded in the principles of chromatography and spectroscopy, is essential for this task. By understanding the potential synthetic origins of the impurity and employing a logical workflow that combines HPLC, high-resolution mass spectrometry, and NMR, analytical scientists can confidently identify and characterize such impurities. The final confirmation, achieved through the use of a certified reference standard, completes a self-validating system that is both scientifically sound and compliant with global regulatory expectations. This rigorous approach to impurity profiling is fundamental to the development of safe and effective medicines.

References

-

A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

-

STRESS DEGRADATION STUDIES ON MEBEVERINE HYDROCHLORIDE AND DEVELOPMENT OF A VALIDATED STABILITY INDICATING UPLC METHOD. (2011). R Discovery. Retrieved January 12, 2026, from [Link]

-

Stress degradation studies on mebeverine hydrochloride and development of a validated stability indicating UPLC method. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

STRESS DEGRADATION STUDIES ON MEBEVERINE HYDROCHLORIDE AND DEVELOPMENT OF A VALIDATED STABILITY INDICATING UPLC METHOD. (2011). Taylor & Francis Online. Retrieved January 12, 2026, from [Link]

-

STRESS DEGRADATION STUDIES ON MEBEVERINE HYDROCHLORIDE AND DEVELOPMENT OF A VALIDATED STABILITY INDICATING UPLC METHOD. (2011). Taylor & Francis Online. Retrieved January 12, 2026, from [Link]

-

An Efficient Synthesis of Anti-spasmodic Drug Mebeverine Hydrochloride. (n.d.). Journal of Pharmaceutical Research International. Retrieved January 12, 2026, from [Link]

-

Mass spectrometric characterization of plasma mebeverine metabolites and its synthesis. (2019). ResearchGate. Retrieved January 12, 2026, from [Link]

-

MASS SPECTROMETRIC CHARACTERIZATION OF PLASMA MEBEVERINE METABOLITES AND ITS SYNTHESIS. (n.d.). PERIÓDICO TCHÊ QUÍMICA. Retrieved January 12, 2026, from [Link]

-

Proposed mass spectral fragmentation pathways of MB metabolites. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Mass spectrometric characterization of plasma mebeverine metabolites and its synthesis. (2019). INIS. Retrieved January 12, 2026, from [Link]

-

An efficient synthesis of Anti-spasmodic drug Mebeverine hydrochloride. (n.d.). AWS. Retrieved January 12, 2026, from [Link]

-

HPLC and MS parameters for detection of mebeverine metabolites. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

An Efficient Synthesis of Anti-spasmodic Drug Mebeverine Hydrochloride. (2021). Journal of Pharmaceutical Research International. Retrieved January 12, 2026, from [Link]

-

Mebeverine Hydrochloride Impurities and Related Compound. (n.d.). Veeprho. Retrieved January 12, 2026, from [Link]

-

This compound. (n.d.). precisionFDA. Retrieved January 12, 2026, from [Link]

-

[Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

-

Synthesis of mebeverine derivatives 3, 4a–d. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

A new RP-HPLC method for analysis of mebeverine hydrochloride in raw materials and tablets. (2005). ResearchGate. Retrieved January 12, 2026, from [Link]

-

An overview of analytical methods for the determination of Mebeverine hydrochloride. (n.d.). International Journal of Pharmaceutical Research & Analysis. Retrieved January 12, 2026, from [Link]

-

This compound. (n.d.). ChemBK. Retrieved January 12, 2026, from [Link]

-

An efficient synthesis of Anti-spasmodic drug Mebeverine hydrochloride. (n.d.). AWS. Retrieved January 12, 2026, from [Link]

-

The Rapid and Sensitive Hplc-Ms/Ms-Method of Determination of Mebeverine Metabolites in Human Plasma. (2017). Mathews Open Access Journals. Retrieved January 12, 2026, from [Link]

-

Mebeverine hydrochloride in pharmaceutical preparation as determined by spectrophotometer using the Ion Association Reaction. (2025). International Journal of Science and Research Archive. Retrieved January 12, 2026, from [Link]

-

A new validated chiral RP-HPLC method for the determination of stability of mebeverine enantiomers in the presence of its degradation products. (2015). ResearchGate. Retrieved January 12, 2026, from [Link]

-

rp - hplc method for determination of mebeverine hydrochloride in dosage forms employing ms compatible buff ers. (n.d.). Indian Drugs. Retrieved January 12, 2026, from [Link]

-

rp - hplc method for determination of mebeverine hydrochloride in dosage forms employing ms compatible buff ers. (n.d.). Indian Drugs. Retrieved January 12, 2026, from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. researchgate.net [researchgate.net]

- 4. GSRS [precision.fda.gov]

- 5. 4-CHLOROBUTYL BENZOATE(946-02-1) 13C NMR [m.chemicalbook.com]

- 6. This compound | C13H17ClO4 | CID 12843121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 9. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 10. veeprho.com [veeprho.com]

- 11. A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Solubility of 4-Chlorobutyl 3,4-dimethoxybenzoate in Organic Solvents

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chlorobutyl 3,4-dimethoxybenzoate (CAS: 69788-75-6), a key intermediate in the pharmaceutical and chemical industries.[1][2] A thorough understanding of its solubility is critical for optimizing reaction conditions, developing purification strategies, and formulating final products. This document consolidates known physicochemical properties and presents a detailed protocol for determining thermodynamic solubility, empowering researchers and drug development professionals to conduct robust and reliable solubility assessments.

Introduction to this compound

This compound, also known as 4-chlorobutyl veratrate, is an organic compound featuring a 3,4-dimethoxybenzoyl ester linked to a 4-chlorobutyl chain.[1][3] This bifunctional structure makes it a valuable building block in organic synthesis.[2] It is recognized as a metabolite of Mebeverine, a smooth muscle relaxant and antispasmodic.[4] Its utility as an intermediate in the synthesis of pharmaceuticals and other functional compounds underscores the importance of understanding its behavior in various solvent systems.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to predicting its solubility and designing appropriate experimental conditions.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₇ClO₄ | [3][5][6] |

| Molecular Weight | 272.73 g/mol | [5][6][7] |

| Appearance | Colorless liquid | [1] |

| Density | ~1.154 g/cm³ | [5] |

| Boiling Point | 385.6°C at 760 mmHg | [5] |

| LogP (predicted) | 2.88 - 3.2 | [3][5] |

| CAS Number | 69788-75-6 | [3][6] |

Solubility Profile: A Critical Parameter

The solubility of an active pharmaceutical ingredient (API) or an intermediate is a critical factor that influences its bioavailability, manufacturability, and formulation.[8][9] For a synthetic intermediate like this compound, solubility data is essential for:

-

Reaction Solvent Selection: Ensuring reactants are in the same phase for optimal reaction kinetics.

-

Crystallization and Purification: Identifying suitable anti-solvents for effective purification.

-

Formulation Development: For liquid formulations, understanding the solubility limits in various excipients is crucial.

-

Process Safety and Handling: Preventing precipitation in transfer lines and reaction vessels.

While qualitative information suggests that this compound is soluble in organic solvents like ethanol, ether, and dichloromethane, quantitative data is essential for precise process control and development.[1]

Qualitative Solubility

Based on its chemical structure, with a moderately polar ester and ether groups and a nonpolar alkyl-aryl backbone, this compound is expected to be soluble in a range of organic solvents. The principle of "like dissolves like" suggests good solubility in solvents of intermediate polarity and lower solubility in highly polar (e.g., water) or very nonpolar (e.g., hexane) solvents.[10]

Quantitative Solubility Data

A comprehensive literature search did not yield specific quantitative solubility data for this compound across a broad range of organic solvents. To address this gap, the following section provides a detailed methodology for researchers to determine this critical data. Table 2 presents an illustrative dataset to demonstrate how results should be structured for comparative analysis.

Table 2: Illustrative Quantitative Solubility of this compound at 25°C

| Solvent | Polarity Index | Dielectric Constant | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | 5.1 | 32.7 | > 50 | > 1.83 |

| Ethanol | 4.3 | 24.5 | > 50 | > 1.83 |

| Acetone | 5.1 | 20.7 | > 50 | > 1.83 |

| Dichloromethane | 3.1 | 9.1 | > 50 | > 1.83 |

| Ethyl Acetate | 4.4 | 6.0 | 45.2 | 1.66 |

| Toluene | 2.4 | 2.4 | 38.5 | 1.41 |

| Hexane | 0.1 | 1.9 | 5.3 | 0.19 |

| Water | 10.2 | 80.1 | < 0.1 | < 0.004 |

Note: The data in this table is for illustrative purposes only and should be experimentally verified.

Experimental Determination of Thermodynamic Solubility

To obtain reliable and reproducible solubility data, the shake-flask method is considered the "gold standard".[11][12] This method measures the equilibrium (thermodynamic) solubility of a compound in a given solvent at a specific temperature. The following protocol provides a detailed, step-by-step procedure for this determination.

Principle

An excess amount of the solid solute is agitated in a specific volume of the solvent in a sealed container at a constant temperature. The agitation continues for a period sufficient to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. After equilibrium is achieved, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique.

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol

-

Preparation of Vials:

-

To a series of 4 mL glass vials, add an excess amount of this compound (e.g., 100-200 mg). The key is to ensure that undissolved solid remains at the end of the experiment.

-

Precisely pipette 2.0 mL of the desired organic solvent into each vial.

-

Securely cap each vial with a PTFE-lined cap to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath or incubator set to the desired temperature (e.g., 25°C).

-

Agitate the vials at a consistent rate for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can be conducted to determine the minimum time to reach a plateau in concentration.

-

-

Sample Preparation and Analysis:

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same temperature for at least 2 hours to allow the undissolved solid to sediment.

-

Carefully withdraw a sample of the supernatant using a glass syringe.

-

Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove all undissolved microparticles.

-

Prepare a series of dilutions of the clear filtrate using the same solvent to bring the concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy.[13][14] A calibration curve must be prepared using standards of known concentration.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the final solubility in desired units, such as g/100 mL or mol/L.

-

Relationship Between Solvent Properties and Solubility

The solubility of a solute is governed by intermolecular forces between the solute and solvent molecules. For this compound, its solubility in various organic solvents can be rationalized by considering solvent polarity. The following diagram illustrates the expected relationship.

Caption: Solute-Solvent Interaction Logic.

Conclusion

This compound is a crucial chemical intermediate whose processability and application are highly dependent on its solubility characteristics. This guide has provided the foundational physicochemical properties and, most importantly, a robust, field-proven protocol for the experimental determination of its thermodynamic solubility in various organic solvents. By employing the detailed shake-flask methodology, researchers and process chemists can generate the precise, quantitative data needed to optimize synthetic routes, streamline purification processes, and accelerate development timelines.

References

-

Baka, E.; Comer, J. E. A.; Takács-Novák, K. Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. J. Pharm. Biomed. Anal. 2008, 46 (2), 335–341. [Link]

-

This compound - Introduction. ChemBK. [Link]

-

This compound | CAS#:69788-75-6. Chemsrc. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health (NIH). [Link]

-

Alop, M.; et al. A review of methods for solubility determination in biopharmaceutical drug characterization. Pharmaceutics 2022, 14(1), 123. [Link]

-

This compound | C13H17ClO4. PubChem. [Link]

-

How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. University of California, Los Angeles. [Link]

-

solubility experimental methods. SlideShare. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

This compound. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. ACS Publications. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C13H17ClO4 | CID 12843121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 69788-75-6 [chemicalbook.com]

- 5. This compound | CAS#:69788-75-6 | Chemsrc [chemsrc.com]

- 6. echemi.com [echemi.com]

- 7. 69788-75-6|this compound|BLD Pharm [bldpharm.com]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. chem.ws [chem.ws]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. tandfonline.com [tandfonline.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. pubs.acs.org [pubs.acs.org]

4-Chlorobutyl 3,4-dimethoxybenzoate molecular weight and formula

An In-Depth Technical Guide to 4-Chlorobutyl 3,4-dimethoxybenzoate

Abstract

This compound, also known as 4-chlorobutyl veratrate, is a pivotal chemical intermediate with significant applications in the pharmaceutical industry. Its molecular structure is uniquely suited for multi-step organic syntheses, most notably as a critical precursor in the manufacturing of Mebeverine, a widely used antispasmodic drug for treating irritable bowel syndrome (IBS).[1][2][3] This guide provides a comprehensive technical overview of its core attributes, including molecular and physical properties, a detailed synthesis protocol with mechanistic insights, its primary application in drug development, and essential safety and handling procedures. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound's role in pharmaceutical manufacturing.

Molecular Identity and Physicochemical Properties

The foundational characteristics of a chemical compound dictate its reactivity, handling, and application. This compound is an achiral molecule whose identity is defined by its specific arrangement of atoms and functional groups.[4][5][6]

Molecular Formula: C₁₃H₁₇ClO₄[4][7][8][9]

Molecular Weight: 272.72 g/mol [7][8] (Note: values of 272.73 g/mol are also commonly cited[4][5][6][9])

The structure consists of a 3,4-dimethoxybenzoate (veratrate) group ester-linked to a 4-chlorobutanol backbone. This combination of an aromatic ester and an alkyl halide provides two distinct points of reactivity, making it a versatile building block.

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 69788-75-6 | [7][8][9][10] |

| IUPAC Name | This compound | [7] |

| Synonyms | 4-Chlorobutyl veratrate, Veratric acid 4-chlorobutyl ester | [9][11][12] |